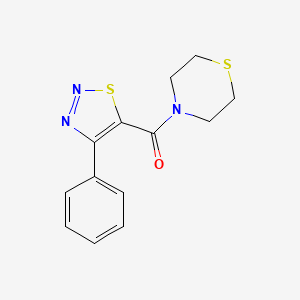
(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone
Overview
Description
(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone is a heterocyclic compound that features a thiadiazole ring and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-1,2,3-thiadiazole-5-amine with thiomorpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring.
Substitution: Substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.
Scientific Research Applications
(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone involves interactions with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it could interact with DNA or proteins, disrupting cellular processes in bacteria or cancer cells . The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,3-thiadiazol-5-amine: A related compound with similar structural features but lacking the thiomorpholine ring.
2-Amino-5-phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with potential biological activities.
Uniqueness
(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone is unique due to the presence of both the thiadiazole and thiomorpholine rings, which may confer distinct chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
(4-phenylthiadiazol-5-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-13(16-6-8-18-9-7-16)12-11(14-15-19-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOWXBEZOAJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B4512752.png)
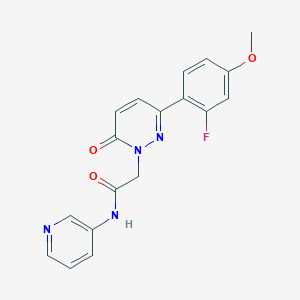
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4512772.png)
![N-[3-(cyclohexyloxy)propyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4512783.png)
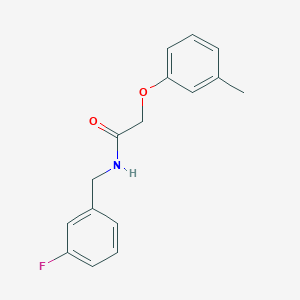
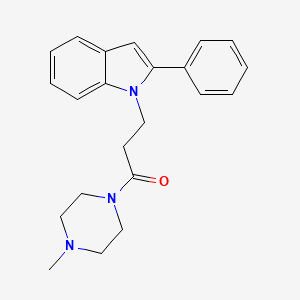
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4512805.png)
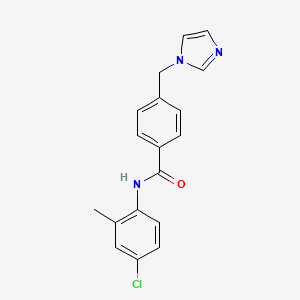
![1-(4-{[3-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B4512816.png)
![ethyl 4-[(5-chloro-1H-indol-1-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4512819.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4512826.png)
![1-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-4-ethylpiperazine](/img/structure/B4512830.png)
![1-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B4512844.png)
![2-(1-(3-methoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4512849.png)
